12-Tert-butyl-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine
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Overview
Description
12-Tert-butyl-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotetraoxacyclododecine ring system, which is a rare and interesting structural motif in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Tert-butyl-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the benzotetraoxacyclododecine ring through cyclization reactions, followed by the introduction of the tert-butyl group via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
12-Tert-butyl-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, altering its chemical properties.
Substitution: The tert-butyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
12-Tert-butyl-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-Tert-butyl-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Musk ketone: A compound with a similar structural motif but different functional groups.
tert-Butylhydroquinone: Shares the tert-butyl group but has a different core structure.
2,5,8-Tri-tert-butyl-1,3,4,6,7,9-hexaazaphenalene: Another complex organic molecule with tert-butyl groups.
Uniqueness
12-Tert-butyl-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine stands out due to its benzotetraoxacyclododecine ring system, which is less common in organic compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H24O4 |
---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
14-tert-butyl-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene |
InChI |
InChI=1S/C16H24O4/c1-16(2,3)13-4-5-14-15(12-13)20-11-9-18-7-6-17-8-10-19-14/h4-5,12H,6-11H2,1-3H3 |
InChI Key |
BFPAFZVCNDTCBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCO2 |
Origin of Product |
United States |
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